molecular formula C38H67NO14 B14116104 Clarithromycin EP Impurity H

Clarithromycin EP Impurity H

Cat. No.: B14116104
M. Wt: 761.9 g/mol
InChI Key: MQUSOKRVLWZDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clarithromycin EP Impurity H, also known as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, is a derivative of clarithromycin. Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Impurity H is one of the related substances that can be found during the synthesis and degradation of clarithromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clarithromycin EP Impurity H involves the demethylation and formylation of clarithromycin. The process typically includes the use of reagents such as acetonitrile and water, with specific reaction conditions to achieve the desired impurity .

Industrial Production Methods

Industrial production of this compound is generally carried out during the manufacturing of clarithromycin. The impurity is isolated and characterized using high-performance liquid chromatography (HPLC) and other analytical techniques to ensure its purity and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Clarithromycin EP Impurity H undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, water, and various acids and bases. The conditions for these reactions are typically controlled to maintain the stability of the compound and to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of clarithromycin, which are analyzed and characterized to ensure their purity and compliance with regulatory standards .

Scientific Research Applications

Clarithromycin EP Impurity H has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clarithromycin EP Impurity H is unique due to its specific structural modifications, including the demethylation and formylation of clarithromycin. These modifications can affect its stability, solubility, and interactions with biological systems, making it an important compound for analytical and regulatory purposes .

Properties

Molecular Formula

C38H67NO14

Molecular Weight

761.9 g/mol

IUPAC Name

N-[2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

InChI

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3

InChI Key

MQUSOKRVLWZDKB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.